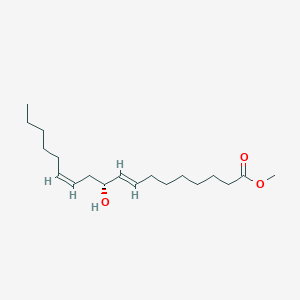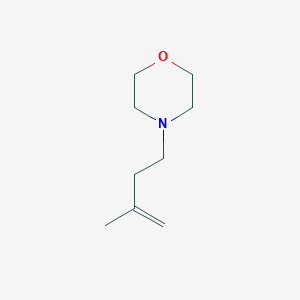
4-(3-Methylbut-3-enyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Methylbut-3-enyl)morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic organic compound that contains a morpholine ring and a methylbutenyl group.
Wirkmechanismus
The mechanism of action of 4-(3-Methylbut-3-enyl)morpholine is not fully understood, but it is believed to act as a modulator of various neurotransmitters such as dopamine, serotonin, and norepinephrine. It has been shown to have a neuroprotective effect by inhibiting the formation of reactive oxygen species and reducing oxidative stress in the brain.
Biochemische Und Physiologische Effekte
4-(3-Methylbut-3-enyl)morpholine has been shown to have various biochemical and physiological effects such as anti-inflammatory, antioxidant, and anticancer activities. It has also been found to have a positive effect on cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-(3-Methylbut-3-enyl)morpholine is its ability to cross the blood-brain barrier, which makes it a promising candidate for the treatment of neurological disorders. However, its high cost and limited availability can be a limitation for lab experiments.
Zukünftige Richtungen
For the research on 4-(3-Methylbut-3-enyl)morpholine include investigating its potential applications in the field of materials science, such as the development of new polymers and coatings. It can also be studied further for its potential use as an agrochemical for crop protection. Moreover, the elucidation of its mechanism of action and its interaction with various neurotransmitters can lead to the development of new drugs for the treatment of neurological disorders.
Conclusion:
In conclusion, 4-(3-Methylbut-3-enyl)morpholine is a promising compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new drugs and materials that can benefit society.
Synthesemethoden
The synthesis of 4-(3-Methylbut-3-enyl)morpholine involves the reaction of morpholine with 3-methyl-3-buten-1-ol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction proceeds via an acid-catalyzed dehydration of the alcohol to form the corresponding alkene, which then undergoes addition to the morpholine ring to produce the desired product.
Wissenschaftliche Forschungsanwendungen
4-(3-Methylbut-3-enyl)morpholine has been studied extensively for its potential applications in various fields such as medicinal chemistry, materials science, and agrochemicals. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Its ability to cross the blood-brain barrier makes it a promising candidate for the treatment of neurological disorders.
Eigenschaften
CAS-Nummer |
104840-48-4 |
|---|---|
Produktname |
4-(3-Methylbut-3-enyl)morpholine |
Molekularformel |
C9H17NO |
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
4-(3-methylbut-3-enyl)morpholine |
InChI |
InChI=1S/C9H17NO/c1-9(2)3-4-10-5-7-11-8-6-10/h1,3-8H2,2H3 |
InChI-Schlüssel |
RRSDZAQMRHNXHM-UHFFFAOYSA-N |
SMILES |
CC(=C)CCN1CCOCC1 |
Kanonische SMILES |
CC(=C)CCN1CCOCC1 |
Synonyme |
Morpholine, 4-(3-methyl-3-butenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



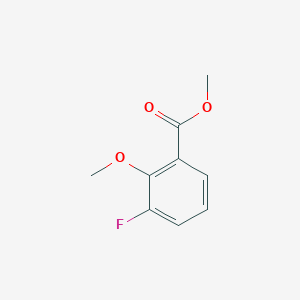
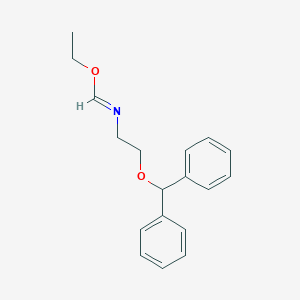

![[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-](/img/structure/B25776.png)
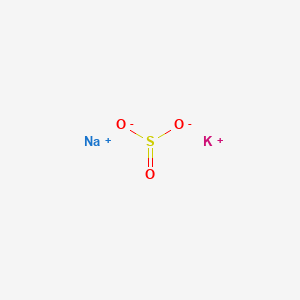

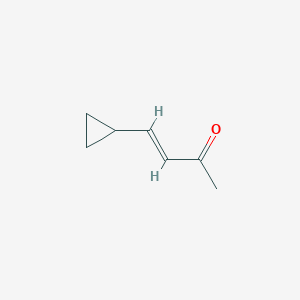
![Thiourea,N-[(dimethylamino)methyl]-](/img/structure/B25784.png)



![3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol](/img/structure/B25801.png)
